4-Methyl-2-(2-Naphthalen-1-Yl-2-Oxidanylidene-Ethyl)sulfanyl-1~{h}-Pyrimidin-6-One
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Description
“4-Methyl-2-(2-Naphthalen-1-Yl-2-Oxidanylidene-Ethyl)sulfanyl-1~{h}-Pyrimidin-6-One” is a chemical compound with the molecular formula C17H14N2O2S . It has a molecular weight of 310.37 . This compound is non-polymeric .
Molecular Structure Analysis
The compound has a total of 36 atoms, with no chiral atoms . It has 38 bonds, with 11 of them being aromatic bonds . The Isomeric SMILES notation for the compound isCC1=CC(=O)NC(=N1)SCC(=O)c2cccc3c2cccc3
. Physical And Chemical Properties Analysis
The compound has a formal charge of 0 . The InChI notation for the compound isInChI=1S/C17H14N2O2S/c1-11-9-16(21)19-17(18-11)22-10-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,18,19,21)
.
Scientific Research Applications
Inhibition of 3-Mercaptopyruvate Sulfurtransferase (3MST)
I3MT-3 is a potent, selective, and cell-membrane permeable inhibitor of 3-Mercaptopyruvate sulfurtransferase (3MST) with an IC50 of 2.7 μM . It targets a persulfurated cysteine residue located in the active site of 3MST .
2. Regulation of Hydrogen Sulfide (H2S) Production I3MT-3 is inactive for other H2S/sulfane sulfur-producing enzymes . It produces a concentration-dependent inhibition of H2S production with an IC50 of 13.6 µM .
Regulation of Cancer Cell Bioenergetics
I3MT-3 has been found to decrease the oxygen consumption rate (OCR) profiles in CT26 cells . This suggests a potential role in regulating the bioenergetics of cancer cells.
Inhibition of Cancer Cell Proliferation
I3MT-3 inhibits the proliferation of CT26 cells in a concentration-dependent manner . This indicates its potential as an anti-cancer agent.
Prevention of Parthanatos
Research has shown that inhibitors of the RSS-producing enzymes, such as 3-mercaptopyruvate sulfurtransferase and cystathionine γ-lyase, clearly enhanced ALIS formation and parthanatos . This suggests that I3MT-3 could potentially be used to prevent parthanatos, a nonapoptotic form of cell death.
Regulation of Protein Quality Control
Reactive sulfur species (RSS) contribute to protein quality control . As I3MT-3 is a potent and selective inhibitor of the RSS-producing enzyme 3-MST , it could potentially play a role in regulating protein quality control.
properties
IUPAC Name |
4-methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-9-16(21)19-17(18-11)22-10-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLVAUVHOSUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-Naphthalen-1-Yl-2-Oxidanylidene-Ethyl)sulfanyl-1~{h}-Pyrimidin-6-One |
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